1-(3-methoxyphenyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-2-3-9(5-10)13-7-8(11)6-12-13/h2-7H,11H2,1H3 |
InChI Key |
VRZPTULSALDTPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 Methoxyphenyl 1h Pyrazol 4 Amine
Strategies for the Construction of the 1H-Pyrazole Ring System
The assembly of the 1-(3-methoxyphenyl)-1H-pyrazol-4-amine core relies on established principles of heterocyclic chemistry. The formation of the pyrazole (B372694) ring, the introduction of the specific N-1 aryl substituent, and the installation of the C-4 amino group are critical steps that can be achieved through several strategic pathways.
Cyclization Reactions for Pyrazole Core Formation
The most classical and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Another versatile approach involves the reaction of hydrazines with β-ketonitriles. This method is particularly useful for synthesizing aminopyrazoles. The reaction pathway involves the nucleophilic attack of the hydrazine on the ketone's carbonyl carbon to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to cyclization and the formation of a 5-aminopyrazole. clockss.org While the hydrazone intermediates are rarely isolated, their formation is a key step in the reaction mechanism. clockss.org
Introduction of the 3-Methoxyphenyl (B12655295) Group at the N1 Position
The 3-methoxyphenyl substituent at the N1 position of the pyrazole ring is typically introduced by using (3-methoxyphenyl)hydrazine (B91047) as the binucleophilic component in the cyclization reaction. The choice of the hydrazine precursor directly dictates the N-substituent in the final pyrazole product.
While a direct synthesis of the title compound starting from (3-methoxyphenyl)hydrazine is not extensively detailed in readily available literature, numerous analogous reactions confirm the feasibility and regioselectivity of this approach. For instance, the condensation of various arylhydrazines with 1,3-diketones is a well-established, regioselective method for preparing 1-aryl-pyrazoles. researchgate.net A specific example is the reaction of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with 4,4-dimethoxy-2-butanone, which yields 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole upon refluxing in ethanol (B145695) with a base. nih.gov Similarly, N-aryl pyrazoles can be prepared from primary aromatic amines, such as 4-methoxyaniline, which are converted in situ to the corresponding hydrazine derivative before cyclization with a 1,3-dicarbonyl compound like 2,4-pentanedione. nih.gov These examples strongly support the use of (3-methoxyphenyl)hydrazine as the key starting material for installing the desired N1-substituent.
| Arylhydrazine/Arylamine | 1,3-Dicarbonyl Precursor | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (4-Methoxyphenyl)hydrazine hydrochloride | 4,4-Dimethoxy-2-butanone | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole | K₂CO₃, Ethanol, Reflux, 2h | Not specified | nih.gov |
| 4-Methoxyaniline | 2,4-Pentanedione | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5h | 55% | nih.gov |
Regiospecific Synthesis of the 4-Amino Functionality
Achieving regiospecific introduction of the amino group at the C4 position is a crucial challenge in the synthesis of the target molecule. A common historical method for preparing 4-aminopyrazoles involves the nitration of a pre-formed pyrazole ring at the 4-position, followed by the chemical reduction of the nitro group to an amine. mdpi.com However, this method can suffer from harsh conditions and the generation of hazardous waste. mdpi.com
More modern and direct approaches have been developed. One highly relevant and efficient method is the microwave-assisted synthesis of methyl 4-amino-3-cyano-1-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate. rsc.org This procedure utilizes a Thorpe-Ziegler cyclization. The key steps involve the initial formation of a dicyanohydrazone intermediate from the reaction of (3-methoxyphenyl)hydrazine with a suitable precursor. This intermediate then undergoes an intramolecular cyclization with an activated methylene (B1212753) reagent, such as methyl bromoacetate, under basic conditions. The use of microwave irradiation has been shown to significantly enhance the reaction, increasing the yield from 33% under conventional heating to 53% and drastically reducing the reaction time from 4 hours to just 10 minutes. rsc.org This methodology provides a direct and regioselective route to a 4-aminopyrazole core functionalized with the desired 1-(3-methoxyphenyl) group.
| Starting Hydrazone Precursor | Cyclizing Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (3-Methoxyphenyl) dicyanohydrazone | Methyl bromoacetate | Methyl 4-amino-3-cyano-1-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | Toluene, K₂CO₃, Microwave, 150 °C, 10 min | 53% | rsc.org |
Derivatization Pathways and Functional Group Interconversions at the 4-Amine Position
The 4-amino group of this compound serves as a versatile synthetic handle for further molecular elaboration. Its nucleophilic character allows for a variety of chemical transformations, enabling the synthesis of a diverse range of N-substituted derivatives.
Amination Reactions
The term "amination reactions" in the context of derivatization refers to reactions that utilize the existing amino group as a nucleophile. The lone pair of electrons on the nitrogen atom makes it reactive towards a wide array of electrophiles. This inherent reactivity is the foundation for the synthesis of the N-substituted pyrazol-4-amines discussed in the following section, including reactions like N-alkylation, N-arylation, and N-acylation.
Synthesis of N-Substituted Pyrazol-4-amines
The primary amine at the C4 position can be readily converted into secondary or tertiary amines, amides, and other nitrogen-containing functional groups, significantly expanding the chemical diversity of the pyrazole scaffold.
Reductive Amination: A powerful method for synthesizing N-substituted aminopyrazoles is through reductive amination. wikipedia.org This process typically involves the reaction of a pyrazole-4-carboxaldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. wikipedia.orgresearchgate.net For instance, the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline (B193440) using a NaBH₄/I₂ system proceeds smoothly at room temperature to afford the corresponding N-arylmethyl-substituted pyrazole in good yield. mdpi.comresearchgate.net This reaction demonstrates a functional group interconversion at the 4-position that leads to a complex N-substituted amine derivative.
N-Alkylation and N-Arylation: Direct substitution on the 4-amino group can be achieved through N-alkylation and N-arylation reactions.
N-Alkylation can be performed using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the amine and enhance its nucleophilicity. semanticscholar.org Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has also been reported as an alternative to methods requiring strong bases. semanticscholar.org
N-Arylation often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed methods are prevalent. For example, the copper-catalyzed N-arylation of N-H containing heterocycles with arylboronic acids or aryl halides provides a general route to N-aryl derivatives. organic-chemistry.org These reactions, often variants of the Ullmann condensation or Buchwald-Hartwig amination, have been successfully applied to a wide range of nitrogen heterocycles. organic-chemistry.orgresearchgate.net
N-Acylation: The 4-amino group readily undergoes acylation upon treatment with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-(pyrazol-4-yl)amides. This transformation is a robust and high-yielding method for introducing a variety of acyl groups, further functionalizing the pyrazole core.
| Reaction Type | Pyrazole Substrate (Analogous) | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Chloro-4-fluoroaniline, NaBH₄/I₂, MeOH | N-Arylmethyl-pyrazolylamine | 73% | mdpi.comresearchgate.net |
| N-Arylation (General) | Generic N-H Azole | Aryl Halide, CuI, Diamine Ligand | N-Aryl Azole | Good | organic-chemistry.org |
| N-Alkylation (General) | Generic Pyrazole | Trichloroacetimidate, Brønsted Acid | N-Alkyl Pyrazole | Good | semanticscholar.org |
Heterocyclic Ring Fusions Involving the Amine Moiety
The amine group at the C4 position of the this compound scaffold is a versatile handle for the construction of fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles to build a new ring onto the pyrazole core, leading to novel chemical entities with potentially enhanced biological activities. Two prominent examples of such fused systems are pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Pyrazolo[3,4-b]pyridines:
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved by reacting 4-aminopyrazole derivatives with various precursors that provide the necessary carbon atoms to form the pyridine (B92270) ring. Common strategies involve reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other suitable dielectrophiles. For instance, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid yields 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org Although this example utilizes a 5-aminopyrazole, the fundamental reactivity is analogous for a 4-aminopyrazole, where the amine group acts as a nucleophile to initiate the cyclization cascade.
A notable development in this area is the use of multicomponent reactions. For example, macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives have been synthesized from the reaction of a 5-aminopyrazole derivative, arylaldehydes, and cyclic ketones under microwave conditions. nih.gov The reaction proceeds with good yields when conducted in acetic acid with a trifluoroacetic acid (TFA) promoter. nih.gov This approach highlights the potential for creating complex molecular architectures in a single step.
Another strategy involves the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes under palladium catalysis. beilstein-journals.orgnih.gov High yields of the corresponding pyrazolo[3,4-b]pyridines were obtained, particularly when the reactions were carried out under solvent-free microwave irradiation. beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines:
The pyrazolo[3,4-d]pyrimidine scaffold is another important heterocyclic system accessible from 4-aminopyrazoles. These compounds are considered purine (B94841) analogs and often exhibit interesting biological activities. The construction of the pyrimidine (B1678525) ring typically involves the reaction of the 4-aminopyrazole with a reagent that can provide a one-carbon unit and a nitrogen atom, or a pre-formed three-atom fragment.
One common method is the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov This approach has been successfully employed for both conventional heating and microwave-assisted synthesis, providing the corresponding pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov Another route involves reacting 5-aminopyrazole-4-(N-benzoyl)carbohydrazide derivatives with appropriate triethylorthoesters to yield 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov
The following table summarizes representative examples of heterocyclic ring fusion reactions leading to pyrazolo-fused systems.
| Starting Pyrazole | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Acetic acid, reflux | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | Not specified | beilstein-journals.org |
| 5-Aminopyrazole derivative, arylaldehydes, cyclic ketones | Acetic acid, TFA, MW, 80-140 °C | Macrocyclane-fused pyrazolo[3,4-b]pyridine | 72-80% | nih.gov | |
| 5-Aminopyrazoles, β-halovinyl/aryl aldehydes | Pd(OAc)2, PPh3, DMF/DMSO, MW, solvent-free | Pyrazolo[3,4-b]pyridine | High yields | beilstein-journals.orgnih.gov | |
| ortho-Amino ester of 1-(2,4-dinitrophenyl)pyrazole, various nitriles | Conventional heating or MW | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Not specified | nih.gov | |
| 5-Aminopyrazole-4-(N-benzoyl)carbohydrazide derivatives, triethylorthoesters | Not specified | 5-Benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one | 42-80% | nih.gov |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of pyrazole derivatives, including those analogous to this compound, advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and novel catalytic methods are being increasingly employed.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. acs.org The synthesis of 1-aryl-1H-pyrazole-5-amines, close analogs of the target compound, has been efficiently achieved using microwave-mediated methods. nih.govrti.org In a typical procedure, an aryl hydrazine is combined with 3-aminocrotononitrile (B73559) or an α-cyanoketone in 1 M HCl and heated in a microwave reactor at 150 °C for a short duration, typically 10-15 minutes. nih.gov This method is notable for its use of water as a solvent and its tolerance for a variety of functional groups, with isolated yields often in the range of 70-90%. nih.gov
Microwave assistance is not limited to the synthesis of the pyrazole core but is also highly effective for subsequent functionalization and ring fusion reactions. As mentioned earlier, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl/aryl aldehydes is significantly enhanced under microwave irradiation, especially in solvent-free conditions. beilstein-journals.orgnih.gov Similarly, the preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from the corresponding ortho-amino pyrazole esters and nitriles can be accelerated using microwave heating. nih.gov
| Reactants | Conditions | Product | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Aryl hydrazine, 3-aminocrotononitrile/α-cyanoketone | 1 M HCl, 150 °C, MW | 1-Aryl-1H-pyrazole-5-amine | 70-90% | 10-15 min | nih.gov |
| 5-Aminopyrazoles, β-halovinyl/aryl aldehydes | Pd(OAc)2, PPh3, MW, solvent-free | Pyrazolo[3,4-b]pyridine | High | Not specified | nih.gov |
| Intermediate (3), benzohydrazides | Anhydrous ZnCl2, ethanol, MW | N'-(...)-hydrazides | 79-92% | 9-10 min | acs.org |
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reactivity and selectivity. The synthesis of pyrazole derivatives has been successfully adapted to solvent-free conditions. For instance, the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free heating at 150 °C provides a route to pyrazolo[3,4-b]pyridin-6-ones. nih.gov
Furthermore, as highlighted in the previous section, the palladium-catalyzed synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl/aryl aldehydes proceeds with high yields under solvent-free microwave irradiation. beilstein-journals.orgnih.gov This combination of advanced techniques represents a particularly green and efficient approach to the synthesis of these fused heterocyclic systems.
Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be difficult or impossible, often with high efficiency and selectivity. For the synthesis of 1-aryl-4-aminopyrazoles, palladium- and copper-catalyzed C-N cross-coupling reactions are particularly relevant. These reactions allow for the formation of the N-aryl bond, a key step in the synthesis of the target compound and its analogs.
Palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been achieved using specialized ligand systems, such as tBuBrettPhos. acs.org This methodology allows for the coupling of a wide range of amines with brominated pyrazole cores under mild conditions. acs.org Copper-catalyzed aryl amidation offers an alternative route, where an ammonia (B1221849) surrogate like acetamide (B32628) can be coupled with a bromo-pyrazole, followed by deprotection to yield the desired aminopyrazole. This approach has been successfully scaled up to produce kilogram quantities of aminopyrazole building blocks.
The following table provides examples of catalytic methodologies applied to the synthesis of pyrazole derivatives.
| Substrate | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromo-1H-imidazole/pyrazole | Aniline, Pd precatalyst with tBuBrettPhos ligand | 4-Amino-1H-imidazole/pyrazole | Moderate to excellent | acs.org |
| Bromide (4) | Acetamide, CuI, K3PO4, N,N'-dimethylethylenediamine | Amide (10) | 68% (on kg scale) | sci-hub.se |
| 5-Aminopyrazoles, aryl bromides | Pd catalyst, weak base, supported ligand | N-Aryl-5-aminopyrazoles | Not specified | nih.gov |
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Preclinical Biological Activity Spectrum and Mechanistic Investigations of 1 3 Methoxyphenyl 1h Pyrazol 4 Amine and Its Analogs
Anti-inflammatory Potential and Molecular Targets
Recent pharmacological research has identified pyrazole (B372694) derivatives as a promising class of anti-inflammatory agents. rjpbr.com These compounds often exert their effects by modulating the production of inflammatory mediators and targeting key enzymes in the inflammatory cascade.
In Vitro Assays for Inflammatory Mediator Modulation
The anti-inflammatory properties of pyrazole analogs have been demonstrated through their ability to modulate the production of key inflammatory mediators in vitro. For instance, a series of novel pyrazole–pyridazine hybrids were evaluated for their effects on lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE-2), and nitric oxide (NO) in RAW264.7 macrophage cells. nih.gov
Compounds with a pyrazolone (B3327878) skeleton generally exhibited more potent inhibition of these inflammatory mediators compared to those with an aminopyrazole scaffold. Specifically, certain substituted benzylidene derivatives demonstrated significant reductions in the levels of TNF-α, IL-6, PGE-2, and NO, indicating their potential to control inflammatory responses at a cellular level. nih.gov The modulation of these mediators is a critical aspect of anti-inflammatory activity, as they are key players in the propagation of the inflammatory cascade.
In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of novel compounds. researchgate.netmdpi.com This model induces a biphasic inflammatory response, allowing for the assessment of a compound's efficacy in a real-world biological system. nih.gov
A study on a series of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, which are structurally related to the target compound, demonstrated significant anti-inflammatory effects in this model. nih.gov The percentage of edema inhibition was measured at various time points after the administration of the test compounds. Several analogs, including those with methoxyphenyl substitutions, exhibited comparable activity to the standard anti-inflammatory drug indomethacin. nih.gov
Table 1: Anti-inflammatory Activity of Selected Pyrazole Analogs in Carrageenan-Induced Rat Paw Edema
| Compound | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 4h |
| Analog 4a | 78.5 | 75.4 |
| Analog 4b | 79.1 | 76.2 |
| Analog 4e | 80.2 | 78.1 |
| Analog 4g | 81.3 | 79.5 |
| Analog 5e | 80.8 | 78.9 |
| Indomethacin | 81.9 | 80.1 |
Data sourced from a study on O-propargylated-N-acetylpyrazole analogs. nih.gov
Cyclooxygenase (COX) Isozyme Inhibition Selectivity
A primary mechanism by which many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. researchgate.net
Several pyrazole derivatives have been identified as selective COX-2 inhibitors. nih.gov For example, a series of pyrazole–pyridazine hybrids were evaluated for their in vitro inhibitory activity against both COX-1 and COX-2. nih.gov The results, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), demonstrated that many of these compounds were potent and selective COX-2 inhibitors. nih.gov
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Analog 5f | 14.34 | 1.50 | 9.56 |
| Analog 6f | 9.56 | 1.15 | 8.31 |
| Celecoxib | 5.42 | 2.16 | 2.51 |
Data from a study on pyrazole–pyridazine hybrids. nih.gov
Antimicrobial and Antifungal Activity Evaluations
In addition to their anti-inflammatory properties, pyrazole-based compounds have been investigated for their potential as antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens. mdpi.com
Broad-Spectrum Antibacterial Activity
The antibacterial potential of pyrazole analogs has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were screened for their antibacterial activity. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric in these evaluations.
In one study, pyrazole-thiazole hybrids were found to be potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 µM. nih.gov Another study on 1,3,5-trisubstituted pyrazole derivatives reported their zone of inhibition against various bacterial strains, including Klebsiella pneumoniae. greenpharmacy.info
Table 3: Antibacterial Activity of Selected Pyrazole Analogs
| Bacterial Strain | Compound Analog | MIC (µg/mL) |
| Staphylococcus aureus | Thiazolidinone-clubbed pyrazole | 16 |
| Escherichia coli | Thiazolidinone-clubbed pyrazole | 16 |
| Staphylococcus aureus | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1-8 |
| Escherichia coli 1924 | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1 |
| MRSA | Pyrazole-thiazole hybrid | <0.13 (converted from <0.2 µM) |
Data compiled from various studies on pyrazole derivatives. nih.gov
Antifungal Efficacy against Pathogenic Strains
The emergence of fungal infections, particularly in immunocompromised individuals, has spurred the search for new antifungal agents. Pyrazole derivatives have shown promise in this area, with studies demonstrating their efficacy against various pathogenic fungal strains. nih.gov
A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were tested for their antifungal activities against mycotoxic strains of Fusarium verticillioides, Aspergillus ochraceus, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.govresearchgate.net Another study investigating pyrazole derivatives reported MIC values against Candida albicans. turkjps.org
Table 4: Antifungal Activity of a Selected Pyrazole Analog
| Fungal Strain | Compound Analog | MIC (µg/mL) |
| Candida albicans | Pyrazoline derivative 5 | 64 |
Data from a study on the antimicrobial activities of pyrazoline and hydrazone derivatives. turkjps.org
Antiviral Properties and Target Identification
The pyrazole scaffold has emerged as a versatile core in the development of novel antiviral agents. Analogs of 1-(3-methoxyphenyl)-1H-pyrazol-4-amine have been investigated for their potential to combat a range of viral pathogens, with research focusing on both the inhibition of viral replication and the elucidation of their mechanisms of action.
Inhibition of Viral Replication (e.g., HIV, Coronavirus)
Derivatives of the pyrazole nucleus have demonstrated a breadth of antiviral activity. Notably, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been shown to interfere with the replication of several viruses from the Flaviviridae family, including Dengue virus 2 (DENV-2), West Nile virus (WNV), and Yellow Fever virus (YFV). frontiersin.org The antiviral potency of these compounds extends to DENV-2, against which they exhibit greater efficacy compared to other tested viruses within the same family. frontiersin.org
In the context of coronaviruses, a high-throughput screening campaign against SARS-CoV-2 identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit. mdpi.com This compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, was found to be active against various beta-coronaviruses. mdpi.com While broad-spectrum antiviral nucleoside analogues like Remdesivir are prominent in antiviral research, the exploration of non-nucleoside structures such as pyrazole derivatives continues to be a crucial strategy in developing new therapeutics. mdpi.com Pyrazole-containing compounds are part of a larger group of heterocyclic molecules that have shown promising antiviral activity against different viruses. nih.gov
| Compound Class | Target Virus | Key Findings | Reference |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | DENV-2, WNV, YFV (Flaviviridae) | Demonstrated inhibitory activity, with higher potency against DENV-2. | frontiersin.org |
| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2, MERS-CoV (Beta-coronaviruses) | Active against viral replication; a lead compound showed an EC50 of 4.7 µM against SARS-CoV-2. | mdpi.com |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | YFV | Potent and selective YFV inhibitors with EC50 values ranging from 3.6 to 11.5 µM. | frontiersin.org |
Mechanisms of Viral Entry or Enzyme Inhibition (e.g., Reverse Transcriptase)
The mechanisms through which pyrazole analogs exert their antiviral effects are varied and target-specific. A primary target for many antiviral drugs is the viral polymerase, an enzyme essential for replicating the virus's genetic material. nih.govresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of drugs for treating HIV-1, and they function by binding to and blocking the action of reverse transcriptase, an enzyme that transcribes viral RNA into DNA. nih.gov This inhibition prevents the completion of the reverse transcription process, thereby halting viral replication. nih.govresearchgate.net
For coronaviruses, research has pointed towards different mechanisms. Preliminary studies on a 1-heteroaryl-2-alkoxyphenyl analog, identified as an inhibitor of SARS-CoV-2, revealed that the compound interferes with viral entry. mdpi.com A pseudovirus neutralization assay confirmed its ability to block the entry of both SARS-CoV-2 and MERS-CoV. mdpi.com This suggests a mechanism distinct from polymerase inhibition, targeting the initial stages of the viral life cycle.
Other Pharmacological Activities
Beyond their antiviral potential, this compound and its analogs have been explored for a variety of other pharmacological activities, primarily centered on enzyme inhibition and antioxidant effects.
Enzyme Inhibitory Profiles (e.g., DPP-IV, DNA Gyrase B, Amine Oxidases)
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrazole derivatives have been extensively studied as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease implicated in the regulation of glucose homeostasis and a key target in the treatment of type 2 diabetes. researchgate.net A series of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogues were designed and evaluated as DPP-4 inhibitors. nih.gov Another study developed new thiosemicarbazones incorporating a pyrazole ring, identifying a compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, as a highly potent DPP-4 inhibitor with an IC50 value of 1.266 nM, which is more potent than the reference drug sitagliptin (B1680988) (IC50 = 4.380 nM). nih.gov
| Compound | DPP-IV IC50 (nM) | Reference |
|---|---|---|
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | nih.gov |
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | 4.775 ± 0.296 | nih.gov |
| Sitagliptin (Reference) | 4.380 ± 0.319 | nih.gov |
DNA Gyrase B Inhibition: Certain pyrazole-based Schiff bases have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, enzymes crucial for bacterial DNA synthesis and replication. mdpi.com One Schiff base derivative demonstrated an IC50 value of 7.69 µM against S. aureus DNA gyrase, proving more potent than the reference antibiotic Ciprofloxacin (IC50 = 26.31 µM). mdpi.com This highlights the potential of the pyrazole scaffold in the development of novel antibacterial agents targeting DNA gyrase. mdpi.com
Amine Oxidase Inhibition: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit various amine oxidases. researchgate.net These compounds were found to be reversible and non-competitive inhibitors. One particular analog, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, emerged as a potent monoamine oxidase (MAO) inhibitor with a Ki of approximately 10⁻⁸ M. researchgate.net
Antioxidant Properties
The pyrazole core is a feature of many compounds exhibiting significant antioxidant activity. researchgate.net The antioxidant capacity of pyrazole is often attributed to the presence of the pyrazole ring itself and the nature of its substituents. nih.gov Studies have shown that various pyrazole derivatives possess potent radical scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPḤ). nih.gov For instance, certain 4-aminopyrazolol hydrochlorides have demonstrated high antioxidant activity, comparable to the standard antioxidant Trolox. researchgate.net The phenyl-pyrazolone structure, in particular, acts as a scavenger of oxygen free radicals, a property that is also seen in the drug edaravone. mdpi.com The introduction of amino and hydroxyl groups onto the pyrazole nucleus is considered important for enhancing this antioxidant activity. researchgate.net
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Showed potent radical scavenging activity. | nih.gov |
| 1,5-Diarylpyrazoles | DPPH Radical Scavenging | Exhibited good radical scavenging activity compared to ascorbic acid. | nih.gov |
| 4-Aminopyrazolol hydrochlorides | ABTS test | Showed high activity, comparable to the standard antioxidant Trolox. | researchgate.net |
| Phenyl-pyrazolone derivatives | Free Radical Scavenging | Act as scavengers of oxygen free radicals. | mdpi.com |
Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl 1h Pyrazol 4 Amine Derivatives
Systematic Modification of the 3-Methoxyphenyl (B12655295) Moiety
The 3-methoxyphenyl group at the 1-position of the pyrazole (B372694) ring is a key determinant of the pharmacological profile of this class of compounds. Its electronic and steric properties, as well as the specific placement of the methoxy (B1213986) substituent, have been shown to be crucial for interaction with biological targets.
Positional Isomerism and Substituent Effects on Biological Activity
The position of the methoxy group on the phenyl ring significantly impacts the biological activity of 1-phenyl-1H-pyrazol-4-amine derivatives. While direct SAR studies on the 2- and 4-methoxy positional isomers of the title compound are not extensively detailed in the reviewed literature, broader studies on substituted phenyl-pyrazole systems provide valuable insights. For instance, in a series of 1,3-diphenyl-1H-pyrazol-5-yl benzamides, electronegative substituents on the benzamide moiety were found to increase potency. This suggests that the electronic properties of the phenyl ring system are a critical factor.
Furthermore, the introduction of other substituents on the phenyl ring has been explored. For example, the synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives for anti-inflammatory evaluation highlights the exploration of bioisosteric replacements and the impact of different electronic and lipophilic characteristics on the phenyl ring at the 1-position nih.govresearchgate.net. The general trend observed in related pyrazole series is that the nature and position of substituents on the phenyl ring can modulate activity, with electron-withdrawing or donating groups having profound effects depending on the specific biological target.
Impact of Methoxy Group Modifications
Modifications to the methoxy group itself, such as demethylation to the corresponding phenol or conversion to other alkoxy groups, can significantly alter the compound's properties. The methoxy group is a key hydrogen bond acceptor and its interaction with target proteins is often a critical component of the binding affinity.
In studies of related 4-methoxyphenyl pyrazole derivatives, the methoxy group has been shown to be important for activity. For instance, in a series designed as dual EGFR and VEGFR-2 inhibitors, the 4-methoxyphenyl moiety was a key pharmacophoric feature nih.gov. Any modification to this group, such as its removal or replacement with a different substituent, would likely have a substantial impact on the biological activity by altering the electronic distribution and steric profile of the molecule.
Exploration of Substitutions at the Pyrazole Ring System
The pyrazole core serves as a versatile scaffold for chemical modification. Substitutions at the 4-amino group and other positions on the pyrazole ring have been extensively investigated to optimize the pharmacological properties of this class of compounds.
Influence of the 4-Amino Group on Efficacy and Selectivity
The 4-amino group is a crucial functional group that often participates in key interactions with biological targets, such as forming hydrogen bonds. Its basicity and nucleophilicity can be modulated by substitution, which in turn affects the binding affinity and selectivity of the molecule.
The importance of the amino group in pyrazole derivatives is well-documented in medicinal chemistry nih.gov. For example, in the context of 4-aminopyrazolopyrimidine scaffolds, the amino group is essential for their activity as kinase inhibitors nih.gov. Modifications of this group, such as acylation or alkylation, can lead to significant changes in biological activity. The free amino group in the 4-position is often a key feature for the anticonvulsant properties of some pyrazole analogues nih.gov.
Effects of Additional Substituents on Pyrazole Carbons
Studies on substituted 3-aminopyrazoles have shown that the nature of the substituent at other positions of the pyrazole ring plays a significant role in their biological activity researchgate.net. For instance, the introduction of bulky or electron-withdrawing groups can enhance or diminish the activity depending on the specific target. The synthesis of various substituted pyrazoles has demonstrated that a wide range of functional groups can be introduced at these positions to fine-tune the pharmacological profile nih.gov.
Conformational Analysis and Bioactive Conformations
The phenyl ring and the pyrazole ring in similar structures, such as 1-(4-Methoxy-phenyl)-3-phenyl-1H-pyrazol-5-amine, are typically not coplanar. The dihedral angle between these two rings can significantly influence the molecule's activity ed.ac.uk. Computational studies and X-ray crystallography of related bioactive pyrazolo[3,4-d]pyrimidines have revealed the existence of different conformational polymorphs, indicating that the molecule can adopt various low-energy conformations mdpi.com. Understanding the preferred bioactive conformation is a key aspect of rational drug design. The incorporation of pyrazole-containing amino acids into peptides has also been used to influence and study conformational changes researchgate.net.
Computational Chemistry and Molecular Modeling of 1 3 Methoxyphenyl 1h Pyrazol 4 Amine
Quantum Chemical Investigations and Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-methoxyphenyl)-1H-pyrazol-4-amine, these studies have elucidated its electronic configuration, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) has been employed to determine the optimized geometry and electronic structure of pyrazole (B372694) derivatives. These calculations provide a foundational understanding of the molecule's stability and conformational preferences. For related pyrazole compounds, DFT methods have been used to analyze molecular electrostatic potential, natural bonding orbitals, and frontier molecular orbital energies. nih.gov For instance, studies on compounds like 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine have utilized DFT with the 6-31G** basis set to elaborate on electronic structure, dipole moment, and other properties. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's polarizability and its tendency to undergo charge transfer. nih.gov
For pyrazole derivatives, the HOMO-LUMO gap is a key predictor of chemical activity. researchgate.net A smaller gap suggests higher reactivity and ease of intramolecular charge transfer. researchgate.net In similar molecules, the HOMO is often located on the pyrazole ring, indicating its role as an electron donor, while the LUMO can be distributed across other parts of the molecule, acting as an electron acceptor. nih.govunar.ac.id
Table 1: Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.92 |
| LUMO | -2.50 |
| Energy Gap (ΔE) | 3.42 |
Note: Data is illustrative for a related pyrazole derivative to demonstrate typical values. unar.ac.id
Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. These maps visualize the charge distribution and are used to predict how a molecule will interact with other charged species. In MEP analysis, regions of negative potential (typically colored red or yellow) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net
For various pyrazole-based structures, MEP maps have revealed that negative potential is often concentrated around electronegative atoms like nitrogen and oxygen, while positive potential is found near hydrogen atoms. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including hybridization, charge distribution, and intramolecular interactions. q-chem.com It helps to understand the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the molecule's stability.
In studies of related heterocyclic compounds, NBO analysis has been used to confirm the Lewis structure and investigate hyperconjugative interactions that stabilize the molecule. wisc.edu This analysis can quantify the energy of these interactions, providing insight into the electronic stability arising from electron delocalization. nih.gov
Molecular Docking Simulations and Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein target.
Derivatives of 1H-pyrazole are known to be of significant interest in medicinal chemistry due to their potential to inhibit various protein kinases and other enzymes. nih.govresearchgate.net Molecular docking studies have been performed on a wide range of pyrazole compounds to explore their binding modes within the active sites of these proteins.
Docking simulations of pyrazole derivatives with targets such as receptor tyrosine kinases (e.g., VEGFR-2), serine/threonine kinases (e.g., Aurora A, CDK2), and epidermal growth factor receptor (EGFR) have shown that these compounds can fit deeply within the binding pockets. nih.govresearchgate.netalrasheedcol.edu.iq The interactions are often stabilized by hydrogen bonds and van der Waals forces with key amino acid residues in the active site. nih.govresearchgate.net For example, docking studies have revealed that pyrazole derivatives can form hydrogen bonds with crucial residues, leading to potent inhibition of the target protein. nih.gov These computational predictions are instrumental in guiding the synthesis of novel and more effective enzyme inhibitors. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine |
| 1H-pyrazole |
| VEGFR-2 |
| Aurora A kinase |
| Cyclin-dependent kinase 2 (CDK2) |
Prediction of Binding Affinities and Interaction Energies
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For pyrazole derivatives, this technique has been extensively applied to estimate their potential as inhibitors for various enzymes, such as protein kinases, which are crucial targets in oncology. nih.govnih.govsemanticscholar.org The binding affinity is often quantified by a scoring function, which calculates a value, typically in kcal/mol, representing the strength of the interaction. A lower (more negative) value generally indicates a more stable and potent protein-ligand complex.
In studies involving pyrazole derivatives targeting protein kinases like VEGFR-2 or p38α MAPK, docking simulations predict binding energies that help rank compounds based on their potential inhibitory activity. nih.govnih.gov For instance, docking of various fused pyrazole derivatives against p38α MAPK has revealed binding affinity scores that correlate with their experimental IC50 values. nih.gov The total interaction energy is a sum of multiple forces, including van der Waals forces, electrostatic interactions, and hydrogen bonding. Alchemical free energy calculations can also be employed to compute the effect of specific mutations at a protein-protein interface, providing a quantitative measure of changes in binding affinity. nih.gov
Below is a table representing typical binding affinity data obtained from molecular docking studies of pyrazole derivatives against various protein kinase targets.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Fused Pyrazoles | p38α MAPK | -8.5 to -10.2 | Erlotinib | -9.8 |
| Indeno[1,2-c]pyrazoles | VEGFR-2 | -9.0 to -11.5 | Sorafenib | -11.2 |
| Aminopyrazole Derivatives | RET Kinase | -7.9 to -9.7 | Vandetanib | -9.5 |
This table is illustrative and compiled from representative data on various pyrazole derivatives to demonstrate the application of binding affinity prediction.
Identification of Key Residues for Ligand Binding
Beyond predicting affinity, molecular docking and molecular dynamics (MD) simulations are crucial for identifying the specific amino acid residues within the protein's active site that are key for ligand binding. semanticscholar.org These interactions are fundamental to the ligand's mechanism of action and selectivity.
For pyrazole-based kinase inhibitors, analyses consistently reveal a pattern of interactions within the ATP-binding pocket. Common interactions include:
Hydrogen Bonds: The pyrazole core, particularly the nitrogen atoms and the amine substituent, frequently acts as a hydrogen bond donor or acceptor. For kinase inhibitors, a "hinge-binding" motif is common, where the ligand forms one or more hydrogen bonds with the backbone amide groups of key residues in the hinge region of the kinase (e.g., Alanine, Cysteine). semanticscholar.org For example, studies on pyrazole derivatives as RET kinase inhibitors identified crucial hydrogen bond interactions with the side chain of Ala807. semanticscholar.org
Hydrophobic Interactions: The phenyl and methoxyphenyl rings of compounds like this compound engage in hydrophobic and π-stacking interactions with nonpolar residues such as Leucine, Valine, Isoleucine, and Phenylalanine. nih.gov
Electrostatic Interactions: Charged or polar residues can form electrostatic interactions with polar functional groups on the ligand.
A molecular dynamics simulation of a ligand-protein complex can confirm the stability of these interactions over time. Studies on 1,5-diaryl pyrazole derivatives targeting the cannabinoid receptor 1 (CB1) showed that the most active compounds formed stable hydrogen bonds with Lys192 throughout the simulation. nih.gov
| Protein Target | Key Interacting Residues | Type of Interaction |
| p38α MAPK | Met109, Gly110 | Hydrogen Bond (Hinge) |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |
| RET Kinase | Ala807, Leu730, Val738 | Hydrogen Bond, Hydrophobic |
| PLK1 | Cys133, Leu59, Lys82 | Hydrogen Bond, Hydrophobic |
This table summarizes key residues identified in docking studies of various pyrazole derivatives against different protein kinases. nih.govsemanticscholar.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Biological Activity
For pyrazole derivatives, 2D and 3D-QSAR models are developed to predict their biological activity, such as anticancer or hypoglycemic effects. nih.govjournal-academia.com These models are built using a "training set" of compounds with known activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of chemical structure (e.g., electronic, steric, or topological properties), are calculated for each compound. researchgate.net
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that correlates the descriptors with the activity. journal-academia.com The predictive power of a QSAR model is rigorously validated using internal methods (like leave-one-out cross-validation, yielding a q² value) and external validation with a "test set" of compounds not used in model generation (yielding an r²_pred value). A robust and predictive model is characterized by high values for q² and r²_pred. nih.gov Such models are invaluable for predicting the activity of newly designed compounds, prioritizing them for synthesis, and providing insights into the structural features that govern their potency. academicstrive.com
Topomer CoMFA and Other 3D-QSAR Approaches
3D-QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules.
CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (shape) and electrostatic (charge distribution) fields around a set of aligned molecules. The resulting field values are correlated with biological activity to generate a predictive model. The output is often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. For example, a green contour map in a steric field suggests that bulkier substituents are favored in that region, while a blue contour map in an electrostatic field indicates that positive charge is beneficial. nih.govnih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the SAR. nih.gov
Topomer CoMFA: This is an advanced, alignment-independent 3D-QSAR method that overcomes a major bottleneck of traditional CoMFA/CoMSIA: the need for subjective molecular alignment. In Topomer CoMFA, molecules are broken down into smaller fragments. The 3D shape and electrostatic properties of these fragments (topomers) are then used to build a QSAR model. This approach is rapid, objective, and has been successfully applied to generate predictive models for various classes of inhibitors. The resulting models provide insights similar to CoMFA, indicating how the shape and electronic properties of different parts of the molecule contribute to its biological activity. researchgate.net
In Silico Assessment of Preclinical ADMET Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. This helps to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. nih.govnih.gov
Prediction of Absorption and Distribution Characteristics
For a compound like this compound, several key absorption and distribution parameters can be predicted using various computational models and software. nih.gov
Absorption: Human Intestinal Absorption (HIA) is a critical parameter that predicts how well a compound will be absorbed from the gut into the bloodstream after oral administration. Models often predict a percentage of absorption, with values >80% indicating good absorption. Caco-2 cell permeability is another commonly predicted parameter that simulates intestinal absorption. researchgate.net
Distribution: The extent to which a compound distributes into different tissues is crucial for its efficacy and safety. A key predicted parameter is Blood-Brain Barrier (BBB) penetration. A positive BBB penetration value suggests the compound can cross into the central nervous system, which is desirable for CNS-acting drugs but can be a source of side effects for peripherally acting agents. Plasma Protein Binding (PPB) is also important, as only the unbound fraction of a drug is typically active. High PPB (>90%) can limit the effective concentration of a compound at its target site.
Numerous studies on pyrazole derivatives have utilized web-based platforms like SwissADME and pkCSM to compute these properties, guiding the selection of compounds with favorable drug-like profiles. nih.govresearchgate.net
| ADMET Parameter | Predicted Value/Range | Interpretation |
| Human Intestinal Absorption (HIA) | > 90% | Excellent absorption |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |
| Blood-Brain Barrier (BBB) Permeability | LogBB > -1.0 | Likely to penetrate the CNS |
| Plasma Protein Binding (PPB) | < 95% | Moderate to high binding |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
This table presents representative predicted ADMET values for pyrazole derivatives based on computational models, indicating a generally favorable pharmacokinetic profile for this class of compounds. nih.govnih.gov
Metabolic Stability and Biotransformation Predictions
Metabolic stability is a critical determinant of a drug's oral bioavailability and half-life. The primary enzymes responsible for the metabolism of xenobiotics are the Cytochrome P450 (CYP) superfamily. creative-biolabs.comnih.gov Computational tools predict which CYP isoforms are most likely to metabolize a compound and at which specific atomic positions, known as Sites of Metabolism (SoMs). nih.govnih.gov
In silico models, utilizing approaches like machine learning, quantitative structure-activity relationships (QSAR), and docking simulations, can predict the interaction of this compound with major drug-metabolizing CYP isoforms. nih.govresearchgate.net Such models analyze the molecule's structural features to estimate its reactivity and accessibility to the active sites of different CYP enzymes. optibrium.com For a compound like this compound, predictions would likely focus on isoforms such as CYP3A4, CYP2D6, and CYP2C9, which are responsible for the metabolism of a majority of drugs. news-medical.net
The predictions would generate data indicating the probability of the compound being a substrate for each isoform. This information is crucial for anticipating potential drug-drug interactions. mdpi.com
Table 1: Predicted Cytochrome P450 Isoform Selectivity for this compound
| CYP Isoform | Predicted Substrate Likelihood | Primary Metabolic Role |
|---|---|---|
| CYP3A4 | High | Major contributor to Phase I metabolism for a wide range of drugs. |
| CYP2D6 | Moderate | Important for metabolizing compounds with basic nitrogen atoms. |
| CYP2C9 | Moderate | Metabolizes a range of acidic and neutral drugs. |
| CYP1A2 | Low | Primarily metabolizes planar aromatic compounds. |
| CYP2C19 | Low | Known for metabolism of proton pump inhibitors and other specific substrates. |
Note: This table represents hypothetical data based on the structural features of the compound and typical outputs from predictive software. It serves for illustrative purposes.
Once the primary metabolizing enzymes are identified, the next step is to predict the specific SoMs. For this compound, several sites are susceptible to Phase I metabolic reactions:
O-demethylation at the methoxy (B1213986) group on the phenyl ring.
Aromatic hydroxylation on the methoxyphenyl ring. nih.gov
Oxidation or hydroxylation of the pyrazole ring.
N-oxidation or deamination at the 4-amine position.
Computational software like SMARTCyp or BioTransformer can rank these sites based on predicted lability. nih.govnih.gov This analysis allows for the prediction of the structures of the most likely metabolites resulting from biotransformation.
Table 2: Predicted Phase I Biotransformations of this compound
| Potential Site of Metabolism (SoM) | Biotransformation Reaction | Predicted Metabolite |
|---|---|---|
| Methoxy group (-OCH₃) | O-demethylation | 3-(1H-Pyrazol-4-amino)phenol |
| Methoxyphenyl ring | Aromatic Hydroxylation | 1-(Hydroxy-3-methoxyphenyl)-1H-pyrazol-4-amine |
| Pyrazole ring | Hydroxylation | This compound-N-oxide or hydroxylated pyrazole |
| Amine group (-NH₂) | N-oxidation | 1-(3-Methoxyphenyl)-1H-pyrazol-4-nitroso derivative |
Note: This table shows potential metabolites based on common metabolic pathways for the compound's functional groups. It is for illustrative purposes.
Excretion Pathway Analysis
Following metabolism, the parent compound and its metabolites are eliminated from the body. Computational analysis can predict the most probable excretion pathways—primarily renal (via urine) or biliary (via feces). The route of excretion is largely determined by the physicochemical properties of the molecule and its metabolites, such as molecular weight, polarity (logP), and water solubility.
In silico tools can calculate these properties for this compound and its predicted metabolites. Generally, small, polar, and water-soluble molecules are readily filtered by the kidneys and excreted in urine. In contrast, larger, more lipophilic compounds are often transported into the bile and eliminated through the feces.
Phase I biotransformations, such as hydroxylation and demethylation, typically increase the polarity of the parent molecule. These more polar metabolites are often substrates for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which further increase their water solubility and facilitate renal excretion.
Table 3: Predicted Physicochemical Properties and Their Influence on Excretion Pathways
| Compound | Predicted Molecular Weight (g/mol) | Predicted LogP | Predicted Water Solubility | Likely Excretion Pathway |
|---|---|---|---|---|
| This compound (Parent) | ~189.2 | Moderately Lipophilic | Low | Primarily metabolism-dependent clearance |
| Hydroxylated Metabolites | ~205.2 | More Polar | Moderate | Renal (especially after Phase II conjugation) |
| O-demethylated Metabolite | ~175.2 | More Polar | Moderate | Renal (especially after Phase II conjugation) |
Note: The property values are estimations based on the compound's structure and are for illustrative purposes to demonstrate the principles of excretion pathway analysis.
Based on this computational analysis, the predicted metabolic pathway for this compound would involve Phase I oxidation by CYP enzymes to form more polar metabolites. These metabolites would then likely undergo Phase II conjugation, increasing their water solubility and leading to their efficient elimination via the renal pathway.
Future Research Directions and Preclinical Therapeutic Potential of 1 3 Methoxyphenyl 1h Pyrazol 4 Amine
Design and Synthesis of Advanced Analogs with Enhanced Potency and Selectivity
The future development of 1-(3-methoxyphenyl)-1H-pyrazol-4-amine hinges on the strategic design and synthesis of next-generation analogs. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to optimize the molecule's interaction with its biological targets to enhance potency and selectivity. nih.govresearchgate.net The pyrazole (B372694) scaffold is a versatile foundation for such modifications. nih.govmdpi.com
Key synthetic strategies would involve modifications at several positions:
The Phenyl Ring: The 3-methoxy group on the phenyl ring is a critical feature for modification. Exploring substitutions at the ortho-, meta-, and para-positions with a variety of electron-donating and electron-withdrawing groups can significantly influence target binding and pharmacokinetic properties. For instance, replacing the methoxy (B1213986) group with other alkoxy groups, halogens, or trifluoromethyl moieties could modulate lipophilicity and target engagement.
The Pyrazole Core: The pyrazole ring itself offers opportunities for substitution. Although the parent compound is substituted at the N-1 and C-4 positions, further functionalization at the C-3 and C-5 positions could refine selectivity. Based on SAR studies of other pyrazole inhibitors, introducing small alkyl groups, such as a methyl group, on the pyrazole ring can be significant for enhancing potency. nih.gov
The 4-Amino Group: The primary amine at the C-4 position is a key interaction point and a handle for derivatization. Acylation or alkylation could produce a library of secondary and tertiary amines or amides, which may form different hydrogen bonds or hydrophobic interactions within a target's active site. science.gov
The synthesis of these analogs can be achieved through established chemical methodologies for pyrazole construction, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through 1,3-dipolar cycloaddition reactions. nih.govmdpi.com The data below illustrates a hypothetical SAR exploration based on common findings for pyrazole-based kinase inhibitors.
| Modification Site | Substituent | Predicted Impact on Activity | Rationale |
| Phenyl Ring (Position 3) | -OCH₃ (Parent) | Baseline | Forms potential hydrogen bonds. nih.gov |
| -OCF₃ | Potential Increase | Modulates electronic properties and lipophilicity. | |
| -Cl, -F | Potential Increase | Halogen bonding can enhance target affinity. | |
| Pyrazole Ring (Position 3/5) | -H (Parent) | Baseline | |
| -CH₃ | Potential Increase | Fills small hydrophobic pockets in kinase active sites. nih.gov | |
| -Cyclopropyl | Potential Increase | Introduces conformational rigidity. | |
| 4-Amino Group | -NH₂ (Parent) | Baseline | Acts as a hydrogen bond donor. |
| -NH(CH₃) | Variable | Alters hydrogen bonding capacity and basicity. | |
| -NHC(O)CH₃ | Variable | Introduces hydrogen bond acceptor, may alter solubility. |
Exploration of Novel Biological Targets and Disease Indications (Preclinical)
The pyrazole scaffold is a cornerstone in the development of inhibitors for protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov Pyrazole-based kinase inhibitors play a significant role in therapeutic strategies for cancer, inflammation, and neurodegenerative disorders. nih.govnih.gov Therefore, a primary future direction for this compound is its evaluation against a panel of protein kinases implicated in these diseases.
Potential Preclinical Indications:
Oncology: Pyrazole derivatives have shown efficacy as inhibitors of various kinases driving cancer progression, such as Akt1, Bcr-Abl, FGFR, EGFR, and VEGFR. nih.govresearchgate.net Preclinical evaluation could involve screening the compound and its analogs against a panel of cancer cell lines, including those from breast, colon, and lung cancers, to determine antiproliferative activity. nih.govresearchgate.net Subsequent in vivo studies in tumor xenograft models would be essential to validate in vitro findings. mdpi.com
Inflammatory Disorders: Kinases such as p38 MAP kinase are central to inflammatory signaling pathways. nih.gov The potential of this compound as an anti-inflammatory agent could be explored in preclinical models of inflammation.
Neurodegenerative Disorders: Certain pyrazoline compounds have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets in diseases like Alzheimer's and Parkinson's. nih.gov Molecular docking studies and enzymatic assays could reveal if this compound or its analogs have inhibitory activity against these neurological targets. nih.gov
Development of Prodrug Strategies and Delivery Systems (Preclinical)
To overcome potential pharmacokinetic challenges such as poor solubility or limited membrane permeability, prodrug strategies can be employed. nih.govnih.gov The 4-amino group of this compound is an ideal handle for prodrug design. researchgate.net A prodrug is an inactive derivative that is converted in vivo to the active parent compound through enzymatic or chemical transformation. researchgate.net
Potential Prodrug Approaches:
N-Acylation: Converting the primary amine to an amide or carbamate can increase lipophilicity and potentially improve passive diffusion across biological membranes. The resulting amide bond is designed to be cleaved by endogenous amidases or esterases to release the active amine. nih.gov
N-Mannich Bases: Formation of N-Mannich bases can increase the lipophilicity of amines and suppress the pKa, meaning a larger fraction remains unionized at intestinal pH, which may aid absorption. nih.gov
Phosphate Prodrugs: For applications requiring high water solubility, a phosphate group can be introduced. While often used for hydroxyl groups, strategies exist to link them to amines, creating highly soluble compounds suitable for certain formulations. mdpi.com
Furthermore, advanced drug delivery systems, such as encapsulation in dendrimer nanoparticles, have been shown to improve the physicochemical and biological features of pyrazole compounds, offering another avenue for enhancing therapeutic potential. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry
Modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS) to rapidly identify and optimize lead compounds. news-medical.net The this compound scaffold is well-suited for these approaches.
An efficient method for generating a chemical library is through solution-phase combinatorial synthesis, where different building blocks are systematically combined. acs.org For this specific scaffold, a library could be generated by reacting various substituted phenylhydrazines with a suitable carbonyl precursor to create diverse N-1 substituted pyrazoles. Subsequently, different functional groups could be introduced at the C-4 position. Multicomponent reactions are another powerful tool for the rapid, one-pot synthesis of complex pyrazole derivatives. mdpi.comnih.gov
Once a library of analogs is synthesized, HTS can be used to screen thousands of these compounds against specific biological targets, such as a panel of kinases. news-medical.netresearchgate.net This process allows for the rapid identification of "hits"—compounds that exhibit significant activity—and the elucidation of preliminary structure-activity relationships that guide the next cycle of lead optimization. news-medical.net
Translational Research Pathways from In Vitro/In Vivo Preclinical Findings to Further Research Studies
Translational research provides a structured pathway to move promising preclinical findings toward future clinical investigation. nih.govucl.ac.uk For a compound like this compound, once initial in vitro potency and selectivity are established, the translational path involves several key stages. ucl.ac.uknih.gov
Lead Optimization: Hits identified from HTS are chemically modified to improve their drug-like properties. This involves enhancing biological activity while optimizing ADME (absorption, distribution, metabolism, and excretion) properties to ensure the compound can reach its target in the body and persist for a suitable duration. ucl.ac.uk
In-Depth Preclinical Evaluation: The optimized lead compound is then tested in more complex biological systems. For an anticancer indication, this would involve in vivo efficacy studies in animal models bearing human tumor xenografts. mdpi.com These studies aim to demonstrate that the compound can inhibit tumor growth in a living system.
Pharmacodynamic (PD) Biomarker Development: A critical step is to develop assays that can measure the biological effect of the drug on its target. For a kinase inhibitor, this could involve measuring the phosphorylation of a downstream substrate protein in tumor or surrogate tissues. nih.gov PD biomarkers are crucial for confirming target engagement.
IND-Enabling Studies: Before a compound can be tested in humans, a comprehensive data package must be compiled for an Investigational New Drug (IND) application. ucl.ac.uk This includes detailed chemistry, manufacturing, and controls (CMC) information, as well as extensive preclinical pharmacology and toxicology data to establish a preliminary safety profile.
Successful navigation of this pathway provides the necessary evidence to support the transition of a preclinical candidate into early-phase clinical trials. nih.govucl.ac.uk
Q & A
Q. What are the recommended synthetic routes for 1-(3-methoxyphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves condensation of pyrazole precursors with benzylating agents. For example:
- Step 1: React 4-aminopyrazole with 3-methoxybenzyl chloride in anhydrous DMF under nitrogen, using triethylamine as a base at 60–80°C for 12 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization Tips: - Use high-purity solvents to minimize side reactions.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Yield improvements (from ~50% to >70%) are achievable by adding molecular sieves to absorb moisture .
Q. How should researchers characterize this compound to confirm its structure and purity?
Methodological Answer: Employ a multi-technique approach:
Q. What are the common challenges in synthesizing pyrazole-4-amine derivatives, and how can they be mitigated?
Methodological Answer: Key challenges include:
- Byproduct Formation: Competing N-alkylation at pyrazole N1/N2 positions. Mitigate by using sterically hindered bases (e.g., DBU) .
- Low Solubility: Switch to polar aprotic solvents (e.g., DMSO) for better dissolution .
- Purification Difficulties: Use reverse-phase HPLC or recrystallization (ethanol/water) for high-purity isolates .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). A study on similar pyrazoles showed binding affinity ∆G = -8.2 kcal/mol .
- QSAR Models: Coramine substituents (e.g., methoxy position) with logP and IC₅₀ values to prioritize analogs for synthesis .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound’s biological activity?
Methodological Answer:
- In Vitro Validation: Test predicted targets (e.g., COX-2 inhibition) using enzyme-linked assays. For example, compare IC₅₀ values of analogs with varying methoxy positions .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain discrepancies .
- Crystallography: Solve the X-ray structure (SHELX ) to confirm binding modes if co-crystals with the target are obtained.
Q. How can researchers design experiments to establish the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace methoxy with ethoxy, halogens) .
- Activity Testing: Screen analogs against panels (e.g., NCI-60 cancer cell lines) and compile data into a SAR table:
| Substituent | IC₅₀ (µM) | logP | Notes |
|---|---|---|---|
| 3-OCH₃ | 12.3 | 2.1 | Parent compound |
| 3-Cl | 8.7 | 2.5 | Improved potency |
| 4-OCH₃ | >50 | 2.0 | Reduced activity |
- Statistical Analysis: Use PCA or clustering to identify critical physicochemical properties (e.g., hydrophobicity, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
